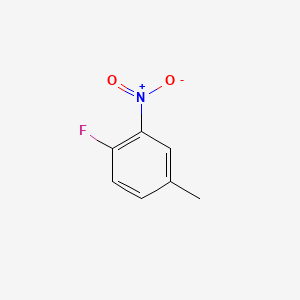

4-Fluoro-3-nitrotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93795. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORBDHOQLZRIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196234 | |

| Record name | 4-Fluoro-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-11-7 | |

| Record name | 4-Fluoro-3-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 446-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-Fluoro-3-nitrotoluene mechanism

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-nitrotoluene

Introduction

This compound, with the chemical formula C₇H₆FNO₂, is a halogenated aromatic organic compound that serves as a crucial intermediate in the synthesis of more complex molecules.[1] At room temperature, it typically appears as a yellow crystalline solid.[1] Its molecular structure, featuring a toluene ring substituted with both a fluorine atom and a nitro group, provides versatile reactivity, making it a valuable building block in the pharmaceutical and agrochemical industries.[1][2][3][4] It is a key precursor for various active pharmaceutical ingredients (APIs), where the inclusion of a fluorine atom can enhance metabolic stability and binding affinity.[3] Additionally, it is utilized in the manufacturing of dyes, pigments, and advanced crop protection agents like herbicides and pesticides.[3][4]

The primary and most common industrial method for its production is the electrophilic nitration of commercially available 4-fluorotoluene.[1] This process requires precise control of reaction conditions, particularly temperature, to ensure the desired regioselectivity.[1]

Core Synthesis Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-fluorotoluene is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.

Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid protonates concentrated nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).

Caption: Generation of the nitronium ion electrophile.

Step 2: Electrophilic Attack and Regioselectivity The nitronium ion attacks the aromatic ring of 4-fluorotoluene. The position of this attack is directed by the existing substituents: the methyl (-CH₃) group and the fluorine (-F) atom.

-

Methyl Group (-CH₃): An activating, ortho-, para- directing group.

-

Fluorine Atom (-F): A deactivating, ortho-, para- directing group.

The positions ortho to the methyl group are C2 and C6. The para position is C4, which is already occupied by the fluorine atom. The positions ortho to the fluorine atom are C3 and C5. The para position is C1, occupied by the methyl group. Therefore, substitution is directed primarily to positions 2, 3, 5, and 6. The formation of this compound indicates that the nitro group adds to the C3 position, which is ortho to the fluorine atom and meta to the methyl group. This regioselectivity is a result of the strong directing effect of the fluorine atom and steric considerations.

Step 3: Formation and Stabilization of the Sigma Complex The attack of the nitronium ion disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 4: Deprotonation and Restoration of Aromaticity A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This restores the aromatic system and yields the final product, this compound.

Caption: Electrophilic substitution mechanism pathway.

Experimental Protocols

While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be detailed based on standard nitration procedures for similar aromatic compounds.[5][6]

Materials and Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel with pressure equalization

-

Internal thermometer

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

Reagents:

-

4-Fluorotoluene

-

Concentrated Nitric Acid (65-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Cyclohexane (or other suitable organic solvent like chloroform)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid, keeping the mixture cooled in an ice bath to maintain a temperature below 10°C.[5]

-

Reaction Setup: Equip a three-neck flask with a magnetic stir bar, an internal thermometer, and a dropping funnel. Charge the flask with 4-fluorotoluene.

-

Nitration: Cool the flask containing 4-fluorotoluene to between 0°C and 5°C using an ice-salt bath.[6]

-

Begin adding the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred 4-fluorotoluene. Maintain the internal reaction temperature below 10°C throughout the addition.[5][6]

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for one hour, then allow it to slowly warm to room temperature and stir for an additional hour.[5]

-

Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.[5][6]

-

Transfer the resulting mixture to a separatory funnel and extract the product with an organic solvent (e.g., cyclohexane).[6]

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with water again.[6]

-

Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate.[6] Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product will remain as an oily or solid residue.[6]

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like hydrated methanol.[5][6]

Data Presentation

The following table summarizes representative quantitative data for the laboratory synthesis of a nitrated fluorotoluene, adapted from a similar procedure.[5]

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 3-Fluorotoluene (Starting Material) | 90 | g | Used as a proxy for 4-fluorotoluene. |

| Concentrated Nitric Acid | 160 | cm³ | Part of the nitrating mixture. |

| Concentrated Sulfuric Acid | 160 | cm³ | Part of the nitrating mixture. |

| Reaction Conditions | |||

| Addition Temperature | 5 - 10 | °C | Crucial for controlling regioselectivity. |

| Reaction Time (Ice Bath) | 1 | hour | Post-addition stirring. |

| Reaction Time (Room Temp) | 1 | hour | Post-ice bath stirring. |

| Product | |||

| Crude Product Yield | 100 | g | Yield for 3-Fluoro-4-nitrotoluene. |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Analysis of 4-Fluoro-3-nitrotoluene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-fluoro-3-nitrotoluene (CAS No. 446-11-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed spectral information and the methodologies for its acquisition.

Molecular Structure and Properties

Chemical Formula: C₇H₆FNO₂ Molecular Weight: 155.13 g/mol Appearance: Pale yellow solid

The structure of this compound, featuring a toluene backbone substituted with a fluorine atom and a nitro group, gives rise to a distinct spectroscopic fingerprint. Understanding these spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation.

Spectral Data

The following sections present the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 7.86 | Aromatic H (H-2) |

| 7.42 | Aromatic H (H-6) |

| 7.18 | Aromatic H (H-5) |

| 2.42 | Methyl H (-CH₃) |

| Solvent: CDCl₃, Instrument Frequency: 89.56 MHz |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This technique is highly effective for identifying the functional groups present in a compound.

While a quantitative list of absorption peaks was not available in the searched resources, the expected characteristic IR absorptions for this compound, based on its functional groups, are as follows:

-

Aromatic C-H stretch: Typically observed in the region of 3100-3000 cm⁻¹.

-

Aliphatic C-H stretch (from -CH₃): Expected in the 3000-2850 cm⁻¹ range.

-

Nitro group (NO₂) asymmetric and symmetric stretching: Strong absorptions are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. These are characteristic and strong indicators of the nitro functionality.

-

Aromatic C=C stretching: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region.

-

C-F stretch: A strong absorption band is anticipated in the 1250-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 2: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) |

| 30 | 12.9 |

| 39 | 11.0 |

| 51 | 9.6 |

| 57 | 22.0 |

| 59 | 8.8 |

| 62 | 6.2 |

| 63 | 16.5 |

| 77 | 18.9 |

| 81 | 11.1 |

| 83 | 77.7 |

| 89 | 9.1 |

| 95 | 11.8 |

| 97 | 38.9 |

| 107 | 20.8 |

| 108 | 14.1 |

| 109 | 62.6 |

| 125 | 12.6 |

| 155 | 100.0 (Molecular Ion) |

| 156 | 8.4 |

| Ionization Method: Electron Ionization (EI) at 75 eV |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy Protocol (for solid samples)

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the this compound sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary.

-

If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette.

-

Transfer the clear solution into a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR probe.

-

-

Data Acquisition:

-

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized, either manually or automatically, to achieve sharp spectral lines.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H) to maximize signal reception.

-

Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and initiate data collection.

-

Processing: After acquisition, a Fourier transform is applied to the raw data (Free Induction Decay - FID) to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then applied.

-

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation:

-

Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

-

Using a pipette, apply a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to completely evaporate, leaving a thin, solid film of the sample on the plate.

-

-

Instrument Setup:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum.

-

The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol (Electron Ionization - for solids)

-

Sample Introduction:

-

For a non-volatile solid like this compound, the sample is typically introduced directly into the ion source using a solids probe.

-

A small amount of the sample is placed in a capillary tube at the tip of the probe.

-

-

Instrument Setup:

-

The mass spectrometer is operated under a high vacuum to allow for the manipulation of ions.

-

The ion source is heated to a temperature sufficient to vaporize the sample from the probe.

-

-

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV for EI), leading to the formation of a molecular ion and various fragment ions.

-

The positively charged ions are accelerated out of the ion source and into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Reactivity and Functional Group Transformations of 4-Fluoro-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitrotoluene is a versatile aromatic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a methyl group on a benzene ring, provides a rich platform for a variety of functional group transformations. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its engagement in nucleophilic aromatic substitution, nitro group reduction, methyl group oxidation, and electrophilic aromatic substitution reactions. Detailed experimental protocols for key transformations are provided, alongside tabulated quantitative data for easy comparison. The logical relationships of its reactivity are further elucidated through diagrams generated using Graphviz (DOT language).

Introduction

This compound (CAS No. 446-11-7) is a pale yellow solid at room temperature.[1] The presence of an electron-withdrawing nitro group and a highly electronegative fluorine atom significantly influences the electronic properties of the aromatic ring, making it a valuable precursor for the synthesis of more complex molecules.[1] Its utility as a building block in the development of active pharmaceutical ingredients (APIs) and advanced crop protection agents stems from the ability to selectively modify its functional groups. This guide will delve into the core reactivity of this molecule and provide practical methodologies for its transformation.

Core Reactivity and Functional Group Transformations

The reactivity of this compound is primarily dictated by its three functional groups: the fluorine atom, the nitro group, and the methyl group. Each of these sites can be selectively targeted to introduce new functionalities.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group in the ortho position. This activation facilitates the displacement of the fluoride ion by a variety of nucleophiles.

The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-substituted 3-nitro-4-aminotoluene derivatives. These products are valuable intermediates in medicinal chemistry.

-

General Reaction Scheme:

Alkoxides and phenoxides can displace the fluorine atom to form the corresponding aryl ethers. These reactions are typically carried out in the presence of a base in a polar aprotic solvent.

-

General Reaction Scheme:

The following diagram illustrates the general workflow for nucleophilic aromatic substitution on this compound.

References

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-nitrotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Overview of 4-Fluoro-3-nitrotoluene

This compound (CAS 446-11-7) is a pale yellow solid at room temperature.[2] Its molecular structure, featuring a fluorinated and nitrated toluene ring, makes it a versatile building block in organic synthesis.[1][2][3] The presence of the fluorine atom can enhance metabolic stability and lipophilicity in derivative drug molecules, often leading to improved potency and a longer duration of action.[1] It is primarily used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1]

Solubility Profile

Qualitative Solubility Data

Published data on the quantitative solubility of this compound is scarce. However, its general solubility characteristics are noted in various chemical safety and supplier documents. The compound is described as being sparingly soluble in water.[2] Conversely, it is generally considered to be soluble in organic solvents, with specific mention of solubility in methanol. The isomer 2-fluoro-4-nitrotoluene is noted to have very faint turbidity in methanol, suggesting that complete solubility may vary depending on the specific isomer and solvent.

Table 1: Qualitative Solubility of Fluoronitrotoluene Isomers

| Compound | Solvent | Solubility |

| This compound | Water | Sparingly soluble[2] |

| 3-Fluoro-4-nitrotoluene | Water | Insoluble[4] |

| 3-Fluoro-4-nitrotoluene | Methanol | Soluble |

| 2-Fluoro-4-nitrotoluene | Water | Insoluble[5] |

| 2-Fluoro-4-nitrotoluene | Methanol | Very faint turbidity[5] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of finding the point of complete dissolution of a known mass of solute in a measured volume of solvent.[6]

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, ethyl acetate, toluene)

-

Analytical balance

-

Vials or test tubes

-

Burette or calibrated pipettes

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or heating block (optional)

Procedure

-

Preparation : Weigh a precise amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

-

Solvent Addition : Using a burette, add a small, accurately measured volume of the chosen organic solvent (e.g., 0.1 mL) to the vial.

-

Dissolution : Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation : Visually inspect the solution to see if the solid has completely dissolved.

-

Incremental Solvent Addition : If the solid is not fully dissolved, continue to add small, precise volumes of the solvent, with vigorous agitation after each addition.[6]

-

Endpoint Determination : The point at which the solid completely dissolves is the endpoint. Record the total volume of solvent added.

-

Calculation : Calculate the solubility in terms of g/L or mol/L.

-

Temperature Control (Optional) : For determining solubility at different temperatures, the vial can be placed in a temperature-controlled bath. Allow the mixture to equilibrate at the desired temperature before and during the solvent addition steps.

Safety Precautions

This compound is considered moderately toxic upon inhalation, ingestion, or dermal contact.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All procedures should be carried out in a well-ventilated fume hood.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Applications in Drug Development

The solubility of this compound in various organic solvents is a critical parameter for its use as a pharmaceutical intermediate.[1] Understanding its solubility allows for:

-

Reaction Condition Optimization : Selecting appropriate solvents for chemical reactions involving this compound to ensure homogeneity and optimal reaction rates.

-

Purification Processes : Developing effective crystallization and chromatography methods for the purification of reaction products.

-

Formulation Studies : Providing foundational data for the formulation of final drug products.

References

An In-depth Technical Guide to CAS 446-11-7 and Associated Compounds of Interest in Drug Development

Disclaimer: There appears to be a discrepancy in public databases regarding the compound assigned to CAS number 446-11-7. While some sources identify it as 4-Fluoro-3-nitrotoluene, the context of research and drug development often involves more complex heterocyclic structures. This guide therefore addresses both possibilities to ensure comprehensive coverage for researchers, scientists, and drug development professionals. Part 1 details the properties of this compound, and Part 2 focuses on 4-(4-chlorophenyl)-1,3-thiazol-2-amine, a compound of significant interest in medicinal chemistry that is structurally related to other biologically active thiazoles.

Part 1: this compound

This compound is an aromatic halogenated organic compound.[1] It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both a fluorine atom and a nitro group provides distinct electronic and steric properties that are valuable in chemical synthesis.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₂ | [2] |

| Molecular Weight | 155.13 g/mol | [2] |

| Appearance | Yellow crystalline solid or Red-brown liquid | [1] |

| Melting Point | 28 °C | |

| Boiling Point | 239.7 °C at 760 mmHg | |

| Flash Point | 22 °C | |

| Purity | 98% | |

| Storage Temperature | -20 °C | |

| InChI Key | OORBDHOQLZRIQR-UHFFFAOYSA-N | [2] |

Experimental Protocols

1.2.1 Synthesis of this compound via Nitration

A common method for the synthesis of this compound is the nitration of 3-fluorotoluene.[3]

-

Materials: 3-fluorotoluene, concentrated nitric acid, concentrated sulfuric acid, ice, chloroform, hydrated methanol.

-

Procedure:

-

In a reaction vessel, cool 160 cm³ of concentrated nitric acid in an ice bath.

-

Slowly add 160 cm³ of concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

With continued cooling and stirring, slowly add 90 g of 3-fluorotoluene to the acid mixture, keeping the temperature between 5-10 °C.

-

Stir the reaction mixture in the ice bath for 1 hour, followed by 1 hour at room temperature.

-

Pour the reaction mixture into 500 g of ice.

-

Extract the product with chloroform.

-

Wash the organic extract with water.

-

Recrystallize the residue from hydrated methanol to obtain this compound.[3]

-

1.2.2 Determination of Melting Point

The melting point can be determined using a capillary tube method.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

Introduce a small, dry sample of the compound into a capillary tube.[4]

-

Place the capillary tube in the heating block of the melting point apparatus.[4]

-

Heat the block slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.[4]

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

1.2.3 Determination of Boiling Point

The boiling point can be determined using the Thiele tube method.[5]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube, heating source.

-

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[5]

-

Heat the arm of the Thiele tube gently.[5]

-

Observe for a continuous stream of bubbles emerging from the capillary tube.[5]

-

Remove the heat and allow the apparatus to cool. The temperature at which the liquid is drawn into the capillary tube is the boiling point.[5]

-

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Bacterial metabolic pathway of 4-nitrotoluene.[6]

Part 2: 4-(4-chlorophenyl)-1,3-thiazol-2-amine and Related Thiazole Derivatives

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] 4-(4-chlorophenyl)-1,3-thiazol-2-amine and its derivatives are of particular interest for their potential as therapeutic agents.[7][8]

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of 4-(4-chlorophenyl)-1,3-thiazol-2-amine.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClN₂S | [8] |

| Molecular Weight | 210.68 g/mol | [8] |

| Appearance | White to light yellow crystal powder | |

| Melting Point | 169-171 °C | [8] |

| IUPAC Name | 4-(4-chlorophenyl)-1,3-thiazol-2-amine | [8] |

| InChI | 1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | [8] |

Experimental Protocols

2.2.1 Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for preparing thiazole derivatives.[9][10]

-

Materials: 2-bromo-1-(4-chlorophenyl)ethanone, thiourea, methanol or ethanol, 5% sodium carbonate solution, water.[9][10]

-

Procedure:

-

In a reaction vessel, combine 2-bromo-1-(4-chlorophenyl)ethanone and thiourea in methanol or ethanol.[10]

-

Heat the mixture to reflux with stirring for a specified time (e.g., 30 minutes to 3 hours), monitoring the reaction by Thin Layer Chromatography (TLC).[9][10]

-

After the reaction is complete, cool the mixture to room temperature.[9][10]

-

Pour the reaction mixture into a 5% sodium carbonate solution or cold deionized water to precipitate the product.[9][10]

-

Wash the product with water and dry it.[9]

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.[9]

-

2.2.2 General Protocol for Solubility Determination

The solubility of a compound can be determined using the shake-flask method.[11]

-

Materials: The compound of interest, solvent (e.g., water, buffer), flasks, shaker, analytical equipment for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC).

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[11]

-

After equilibration, separate the undissolved solid from the solution by filtration or centrifugation.[11]

-

Analyze the concentration of the compound in the clear supernatant using a validated analytical method.[11]

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.[11]

-

2.2.3 Chemical Safety and Stability Testing

For drug development, chemical safety and stability testing are crucial.

-

Safety Testing: Involves toxicology studies to determine the potential adverse effects of the compound. This includes single and repeated dose toxicity studies in animal models.[12]

-

Stability Testing: The compound is subjected to various environmental conditions (e.g., temperature, humidity, light) over time to assess its degradation profile.[13][14] Stability-indicating analytical methods are used to quantify the parent compound and any degradation products.[15]

Biological Activity and Signaling Pathways

Derivatives of 4-(4-chlorophenyl)thiazol-2-amine have shown inhibitory activity against several biological targets. For instance, certain derivatives are dual inhibitors of Deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO), which are involved in inflammatory and apoptotic processes.[8][16] Other related thiazole compounds have been identified as inhibitors of histone acetyltransferases (HATs), which can modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[17]

Visualizations

Caption: Hantzsch synthesis workflow for 4-(4-chlorophenyl)-1,3-thiazol-2-amine.

Caption: Inhibitory action of thiazole derivatives on cellular pathways.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 446-11-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. Page loading... [guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Biodegradation of 4-nitrotoluene with biosurfactant production by Rhodococcus pyridinivorans NT2: metabolic pathway, cell surface properties and toxicological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 4-(4-Chlorophenyl)-1,3-thiazol-2-amine|CAS 2103-99-3 [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Pharmaceutical Safety Test | Drug Discovery / Development | [Life Science] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 13. contractpharma.com [contractpharma.com]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

- 15. database.ich.org [database.ich.org]

- 16. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) of 4-fluorotoluene. It details the underlying principles of regioselectivity governed by the competing directing effects of the methyl and fluoro substituents, presents quantitative data for key reactions, and offers detailed experimental protocols.

Core Principles: Substituent Effects and Regioselectivity

The reactivity and orientation of electrophilic attack on 4-fluorotoluene are dictated by the electronic properties of the two substituents: the methyl (-CH₃) group and the fluorine (-F) atom.

-

Methyl Group (-CH₃): As an alkyl group, it is an activating group. It donates electron density to the aromatic ring through an inductive effect (+I) and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene. It is an ortho, para-director.

-

Fluorine Atom (-F): As a halogen, fluorine exhibits a dual nature. It is strongly electronegative, withdrawing electron density from the ring via the inductive effect (-I), which makes it a deactivating group.[1] However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect).[2] This resonance effect directs incoming electrophiles to the ortho and para positions. Overall, fluorine is a deactivating ortho, para-director.[1][2]

In 4-fluorotoluene, these effects are in competition. The methyl group at C1 and the fluorine at C4 create two distinct potential sites for substitution: C2 (equivalent to C6) and C3 (equivalent to C5).

-

Position C2/C6: This position is ortho to the activating methyl group and meta to the deactivating fluorine group.

-

Position C3/C5: This position is ortho to the deactivating fluorine group and meta to the activating methyl group.

The activating, ortho, para-directing nature of the methyl group is generally stronger than the directing effect of the deactivating fluorine. Therefore, electrophilic attack is predicted to preferentially occur at the position ortho to the methyl group, i.e., at the C2 position . The stability of the resulting carbocation intermediate (sigma complex) is the determining factor.

References

Regioselectivity in the Nitration of 4-Fluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitration of 4-fluorotoluene presents a compelling case study in electrophilic aromatic substitution, where the interplay of directing effects from two distinct substituents—a weakly activating methyl group and a deactivating yet ortho, para-directing fluorine atom—governs the regiochemical outcome. This technical guide provides an in-depth analysis of the factors influencing the regioselectivity of this reaction. It consolidates available quantitative data on product distribution under various conditions, details experimental protocols, and employs visualizations to elucidate the underlying mechanistic principles. A significant finding highlighted is the reaction's sensitivity to conditions, with evidence of a shift from aromatic ring nitration to side-chain nitration depending on the catalytic system employed.

Introduction

The functionalization of aromatic rings through nitration is a cornerstone of organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and materials science industries. In the case of disubstituted benzene rings, such as 4-fluorotoluene, predicting the position of electrophilic attack by the nitronium ion (NO₂⁺) requires a nuanced understanding of the electronic and steric influences of the existing substituents.

The methyl group (-CH₃) is a weakly activating group that directs incoming electrophiles to the ortho and para positions through an electron-donating inductive effect and hyperconjugation. Conversely, the fluorine atom, a halogen, exhibits a dual nature; it is deactivating overall due to its strong electron-withdrawing inductive effect (-I), yet it directs ortho and para due to its electron-donating mesomeric effect (+M) involving its lone pairs. The regioselectivity in the nitration of 4-fluorotoluene is therefore a result of the competition and reinforcement of these directing effects.

Directing Effects and Regioselectivity

In 4-fluorotoluene, the positions available for substitution on the aromatic ring are C2, C3, C5, and C6. The directing effects of the fluorine and methyl groups on these positions are as follows:

-

Fluorine (at C1): Ortho, para-directing. It activates the C2, C6 (ortho), and C4 (para) positions through its +M effect. However, the C4 position is already substituted.

-

Methyl group (at C4): Ortho, para-directing. It activates the C3, C5 (ortho), and C1 (para) positions. The C1 position is already substituted.

Therefore, the potential sites of nitration are:

-

C2 (and C6): Ortho to fluorine and meta to the methyl group.

-

C3 (and C5): Ortho to the methyl group and meta to the fluorine.

The inductive effect of the electronegative fluorine atom deactivates the adjacent ortho positions (C2 and C6) more strongly than the more distant meta positions (C3 and C5). Conversely, the activating methyl group enhances the electron density at its ortho positions (C3 and C5). This suggests that nitration is more likely to occur at the positions ortho to the methyl group and meta to the fluorine.

A critical and noteworthy observation is the propensity for side-chain nitration under certain conditions. Research has shown that the nitration of 4-fluorotoluene using 70% nitric acid in the presence of solid acid catalysts can lead exclusively to the formation of 4-fluoro-α-nitrotoluene, where the nitro group is attached to the methyl group's carbon.[1][2] This highlights the significant influence of the reaction environment on the regiochemical outcome.

Quantitative Data on Product Distribution

The product distribution in the nitration of 4-fluorotoluene is highly dependent on the reaction conditions, particularly the nitrating agent and the catalyst used.

Side-Chain Nitration with Solid Acid Catalysts

A study on the nitration of fluorotoluenes using various solid acid catalysts and 70% nitric acid at 90°C demonstrated a preference for side-chain nitration in the case of 4-fluorotoluene.[1][2] This is attributed to the fact that the available ring positions are meta to both the fluorine and methyl groups, which are less favorable for electrophilic attack.[2]

| Catalyst | Conversion of 4-Fluorotoluene (%) | Selectivity for 4-fluoro-α-nitrotoluene (%) |

| Mo/SiO₂ | 52.6 | 58.9 |

| H-Beta | 42.7 | 81.0 |

| Fe/Mo/SiO₂ | 38.5 | 67.9 |

| B₂O₃/ZrO₂ | 52.0 | 67.5 |

| Ce/Fe/Mo | 29.6 | 67.5 |

| Blank (no catalyst) | 51.1 | 49.0 |

| Table 1: Product distribution in the nitration of 4-fluorotoluene with 70% HNO₃ over various solid acid catalysts at 90°C. Data sourced from Maurya et al. (2003).[1][2] |

Ring Nitration

Experimental Protocols

Protocol for Side-Chain Nitration of 4-Fluorotoluene[1][2]

This protocol is based on the work by Maurya et al. (2003) which favors the formation of 4-fluoro-α-nitrotoluene.

Materials:

-

4-Fluorotoluene

-

70% Nitric Acid

-

Solid acid catalyst (e.g., H-Beta zeolite)

-

An appropriate solvent (e.g., dichloromethane for workup)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph (for product analysis)

Procedure:

-

In a round-bottom flask, place 4-fluorotoluene and the solid acid catalyst (10% by weight of 4-fluorotoluene).

-

Add 70% nitric acid (molar ratio of 4-fluorotoluene to HNO₃ = 1.0).

-

Heat the reaction mixture to 90°C with constant stirring for 20 hours.

-

After cooling to room temperature, filter the catalyst.

-

Extract the reaction mixture with dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Analyze the product mixture using gas chromatography to determine the conversion and product selectivity.

General Protocol for Ring Nitration of an Aromatic Compound

While a specific protocol for the ring nitration of 4-fluorotoluene is not detailed in the available literature, a general procedure for the nitration of a substituted toluene can be adapted. Caution: This reaction is highly exothermic and requires careful temperature control.

Materials:

-

4-Fluorotoluene

-

Concentrated Nitric Acid (e.g., 68-70%)

-

Concentrated Sulfuric Acid (e.g., 98%)

-

Ice

-

Dichloromethane or diethyl ether for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In the three-necked flask, add 4-fluorotoluene. Cool the flask in an ice-salt bath to between -10°C and 0°C.

-

In a separate beaker, slowly and carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath to prepare the nitrating mixture.

-

Slowly add the cold nitrating mixture dropwise to the stirred 4-fluorotoluene, ensuring the reaction temperature does not exceed 5-10°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be analyzed by GC-MS or NMR to determine the isomer distribution and purified by techniques such as column chromatography or distillation.

Visualizations

Signaling Pathway of Directing Effects

References

4-Fluoro-3-nitrotoluene: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Fluoro-3-nitrotoluene is a versatile chemical intermediate widely utilized in the pharmaceutical and agrochemical industries.[1][2] Its unique molecular structure, featuring a fluorine atom and a nitro group on a toluene ring, imparts desirable properties for the synthesis of complex organic molecules.[2][3][4] However, these reactive functional groups also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from various safety data sheets and chemical supplier information, to ensure its safe use in research and development settings.

Physicochemical and Hazard Data

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 446-11-7 | [5] |

| Molecular Formula | C7H6FNO2 | [3] |

| Molecular Weight | 155.13 g/mol | [3] |

| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear liquid | [6][7] |

| Melting Point | 52-55 °C | |

| Boiling Point | 97-98 °C at 3 mmHg | |

| Flash Point | 110 °C (230 °F) - closed cup |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Hazard Identification and Control

The primary hazards associated with this compound are its toxicity upon ingestion, skin contact, or inhalation, and its potential to cause skin, eye, and respiratory irritation.[3][5]

Caption: Hazard Identification and Control Workflow for this compound.

Experimental Protocols: Safe Handling and Personal Protection

Adherence to strict experimental protocols is crucial when working with this compound. The following outlines the recommended procedures for safe handling and the use of personal protective equipment.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[5][8] A chemical fume hood is essential to minimize inhalation exposure.[10]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be necessary where splashing is a risk. | OSHA 29 CFR 1910.133 or European Standard EN166.[5][10] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact. | Inspect gloves before use and dispose of contaminated gloves properly.[11] |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[5] |

Handling Procedures

-

Avoid all personal contact, including inhalation.[11]

-

Wear protective gloves, protective clothing, and eye/face protection.[5][7]

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[5][6]

Storage Procedures

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

-

Store locked up.[5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is vital.

Caption: Emergency Response Workflow for this compound.

First Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6]

-

Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, get medical advice/attention.[5] Remove and wash contaminated clothing before reuse.[5]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse mouth.[5][6]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8]

-

Specific Hazards: Combustible material. Hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[5][8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste.[5] Keep in suitable, closed containers for disposal.[5]

Stability and Reactivity

-

Stability: Stable under normal storage conditions.[5]

-

Conditions to Avoid: Incompatible products.[5]

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[5]

-

Hazardous Polymerization: Does not occur.[5]

Disposal Considerations

-

Waste Disposal: Disposal of this compound and its containers must be in accordance with local, regional, and national regulations.[5] It should be disposed of at an approved waste disposal plant.[5][6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) or professional safety training. Always consult the most current SDS for this compound from your supplier before use and ensure all personnel are adequately trained in its safe handling.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 446-11-7 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 446-11-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 446-11-7 | TCI AMERICA [tcichemicals.com]

- 8. 3-Fluoro-4-nitrotoluene - Safety Data Sheet [chemicalbook.com]

- 9. file1.lookchem.com [file1.lookchem.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to the Thermochemical Properties of 4-Fluoro-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermochemical properties of 4-Fluoro-3-nitrotoluene (CAS 446-11-7). Given the limited publicly available experimental data for this specific compound, this document focuses on the established experimental and computational methodologies used to determine these crucial parameters for related aromatic nitro compounds. These protocols and theoretical frameworks provide a robust roadmap for the comprehensive thermochemical characterization of this compound.

Physicochemical Properties

This compound is a substituted aromatic nitro compound. A summary of its basic physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₂ | --INVALID-LINK-- |

| Molecular Weight | 155.13 g/mol | --INVALID-LINK-- |

| Appearance | Yellow Powder | --INVALID-LINK-- |

| Melting Point | 28 °C | --INVALID-LINK-- |

| Boiling Point | 241 °C | --INVALID-LINK-- |

| Density | 1.262 g/cm³ | --INVALID-LINK-- |

Experimental Determination of Thermochemical Properties

The following sections detail the primary experimental techniques for determining the key thermochemical properties of compounds such as this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermodynamic property. For organic compounds, it is often determined from the enthalpy of combustion.

Experimental Protocol: Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel, known as a bomb.

-

Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of the organic compound releases heat.

-

Temperature Measurement: The heat released is absorbed by a surrounding water bath, and the temperature change of the water is meticulously measured.

-

Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law. For nitro compounds, special consideration must be given to the formation of nitric acid during combustion.

Enthalpy of Vaporization (ΔvapH°) and Vapor Pressure

The enthalpy of vaporization is crucial for understanding the phase behavior of a substance. It can be determined from the temperature dependence of the vapor pressure.

Experimental Protocol: Knudsen Effusion Method

-

Sample Placement: A small amount of this compound is placed in a Knudsen cell, which is a small container with a tiny orifice.

-

Vacuum and Heating: The cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

Mass Loss Measurement: The rate of mass loss of the sample due to effusion of vapor through the orifice is measured over time.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Hertz-Knudsen equation.

-

Enthalpy of Vaporization: By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined from the slope of a plot of ln(P) versus 1/T (the Clausius-Clapeyron equation).[1][2][3][4][5]

Experimental Protocol: Transpiration Method

-

Sample Saturation: An inert carrier gas is passed at a known flow rate through or over a sample of this compound maintained at a constant temperature, allowing the gas to become saturated with the vapor of the substance.

-

Condensation: The vapor-saturated gas is then cooled to condense the transported substance.

-

Quantification: The amount of the condensed substance is determined analytically.

-

Vapor Pressure Calculation: The partial pressure of the substance, which is equal to its vapor pressure at that temperature, is calculated from the amount of substance transported and the volume of the carrier gas.

-

Enthalpy of Vaporization: Similar to the Knudsen method, measurements at various temperatures allow for the calculation of the enthalpy of vaporization.[6][7][8][9]

Heat Capacity (Cp) and Thermal Stability

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity and to assess the thermal stability of a compound.[10][11]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample and Reference: A small, accurately weighed sample of this compound is placed in a sample pan, and an empty reference pan is also prepared.

-

Controlled Heating: Both pans are heated at a controlled rate in a furnace.

-

Heat Flow Measurement: The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is directly proportional to the heat capacity of the sample.

-

Thermal Hazard Assessment: By heating the sample to higher temperatures, exothermic decomposition events can be detected. The onset temperature and the energy released during decomposition are critical parameters for assessing the thermal hazards of the compound.[10][11][12]

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides powerful tools for predicting thermochemical properties with a high degree of accuracy.

High-Accuracy Composite Methods

Composite methods, such as the Gaussian-n (G4, G3) and Complete Basis Set (CBS-QB3, CBS-APNO) theories, are multi-step computational procedures designed to achieve high accuracy in thermochemical predictions.[13][14][15][16][17][18][19][20][21]

Computational Protocol: Gaussian-4 (G4) Theory

-

Geometry Optimization: The molecular geometry of this compound is optimized using a reliable density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set.

-

Vibrational Frequencies: The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

-

Extrapolation and Correction: The results of these calculations are combined in a specific, predefined manner, including extrapolations to the complete basis set limit and empirical corrections, to arrive at a highly accurate total energy.

-

Enthalpy of Formation Calculation: The enthalpy of formation is then calculated from the total energy using the atomization method or isodesmic reactions.

Data Summary

| Thermochemical Property | Symbol | Typical Experimental Method(s) | Typical Computational Method(s) |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Combustion Calorimetry + Enthalpy of Vaporization | G4, CBS-QB3, Isodesmic Reactions |

| Standard Enthalpy of Formation (solid) | ΔfH°(s) | Combustion Calorimetry | Not directly computed |

| Standard Enthalpy of Vaporization | ΔvapH° | Knudsen Effusion, Transpiration | - |

| Standard Enthalpy of Sublimation | ΔsubH° | Knudsen Effusion, Transpiration | - |

| Molar Heat Capacity (gas) | Cp(g) | - | Statistical Thermodynamics from computed vibrational frequencies |

| Molar Heat Capacity (solid) | Cp(s) | Differential Scanning Calorimetry | - |

| Standard Entropy (gas) | S°(g) | - | Statistical Thermodynamics from computed vibrational frequencies |

| Onset of Decomposition | T_onset | Differential Scanning Calorimetry | - |

Visualizing the Thermochemical Workflow

The following diagram illustrates the logical workflow for the comprehensive thermochemical characterization of a compound like this compound.

Caption: Logical workflow for thermochemical characterization.

Conclusion

The thermochemical properties of this compound are essential for its safe handling, process development, and for understanding its reactivity. While specific experimental data for this compound is sparse in the public domain, this guide outlines the standard, state-of-the-art experimental and computational methodologies that can be employed for its comprehensive thermochemical characterization. The provided protocols for combustion calorimetry, vapor pressure measurements, and differential scanning calorimetry, alongside high-accuracy computational methods like G4 theory, offer a clear pathway for researchers to obtain the necessary data for their specific applications. This integrated approach ensures a thorough understanding of the energetic landscape of this compound, which is critical for its application in research and development.

References

- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 2. Knudsen cell - Wikipedia [en.wikipedia.org]

- 3. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 4. limni.kuleuven.be [limni.kuleuven.be]

- 5. azom.com [azom.com]

- 6. researchgate.net [researchgate.net]

- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 8. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Investigation of Gaussian4 theory for transition metal thermochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

Crystal Structure of 4-Fluoro-3-nitrotoluene: A Guide to Its Characterization

For Immediate Release

Shanghai, China – December 27, 2025 – This technical guide addresses the chemical compound 4-Fluoro-3-nitrotoluene (CAS 446-11-7), outlining its known properties and presenting a standardized workflow for its crystallographic analysis. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorinated nitroaromatic compounds as intermediates in organic synthesis.

Following a comprehensive review of publicly available scientific literature and crystallographic databases, it has been determined that a definitive single-crystal X-ray diffraction study for this compound has not been formally published. Consequently, specific quantitative data such as unit cell parameters, space group, and atomic coordinates are not available.

However, this guide provides the established methodologies that would be employed for such a structural determination, offering a robust framework for researchers undertaking this analysis.

Compound Overview

This compound is an aromatic organic compound with the chemical formula C₇H₆FNO₂.[1][2] It presents as a pale yellow or red-brown solid or powder at room temperature.[2] The molecule consists of a toluene ring substituted with a fluorine atom at position 4 and a nitro group at position 3.[2] These functional groups make it a versatile intermediate in the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 446-11-7[1] |

| Molecular Formula | C₇H₆FNO₂[1] |

| Molecular Weight | 155.13 g/mol |

| Appearance | Pale yellow to red-brown solid/powder[2] |

| Melting Point | 28 °C |

| Boiling Point | 241 °C |

Synthesis and Crystallization Protocols

Detailed experimental protocols for the synthesis and crystallization of this compound are crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

2.1. Synthesis via Nitration of 4-Fluorotoluene

A common method for synthesizing this compound is the electrophilic nitration of commercially available 4-fluorotoluene.[2]

-

Reaction Setup: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath to maintain a temperature between 0-10°C.

-

Reagent Addition: 4-fluorotoluene is added dropwise to the cooled acid mixture under vigorous stirring. Precise temperature control is essential to ensure the desired regioselectivity and prevent the formation of unwanted isomers.

-

Reaction Progression: The reaction is typically stirred for several hours at low temperature, followed by a period at room temperature to ensure completion.

-

Work-up and Purification: The reaction mixture is poured onto crushed ice, causing the product to precipitate. The solid is then collected by filtration, washed with water to remove residual acids, and purified. Purification is commonly achieved by recrystallization from a suitable solvent system, such as methanol/water or ethanol, to yield the final product.

2.2. Single Crystal Growth

Growing single crystals of sufficient size and quality is a critical step for X-ray diffraction studies. A standard and effective method is slow evaporation.

-

Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.

-

Evaporation: The resulting solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. The slow evaporation of the solvent over several days to weeks allows for the gradual formation of well-ordered single crystals.

Workflow for Crystal Structure Determination

The definitive determination of a molecule's crystal structure is accomplished through single-crystal X-ray diffraction. The logical workflow for this process, from a purified sample to a finalized structural model, is outlined below.

Detailed Experimental Protocol: X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors like polarization and absorption. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. Software packages like SHELXS or Olex2 are commonly used, employing methods such as direct methods or Patterson functions to determine the initial atomic positions.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL). This iterative process optimizes atomic coordinates, and displacement parameters to improve the agreement between the calculated and observed structure factors.

-

Validation and Deposition: The final structural model is validated using tools like PLATON or CheckCIF to ensure its chemical and geometric sensibility. The validated structure is then deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to receive a unique deposition number and make the data accessible to the scientific community.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides the established, industry-standard protocols for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction. The provided workflow serves as a comprehensive roadmap for researchers aiming to elucidate the precise three-dimensional arrangement of this important chemical intermediate, which is crucial for understanding its reactivity and designing new synthetic pathways.

References

Methodological & Application

The Strategic Role of 4-Fluoro-3-nitrotoluene in Pharmaceutical Synthesis: Applications and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrotoluene is a versatile chemical intermediate that serves as a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] The presence of the fluorine atom and the nitro group on the toluene ring provides strategic points for chemical modification, making it a valuable precursor in medicinal chemistry. The integration of fluorine into drug molecules can enhance metabolic stability, improve lipophilicity for better cell membrane penetration, and increase binding affinity to biological targets.[1] This often leads to drugs with greater potency, longer duration of action, and potentially fewer side effects.[1] This document provides detailed application notes and experimental protocols for the use of this compound in drug synthesis, with a focus on the synthesis of key intermediates and the antibiotic, Linezolid.

Key Synthetic Transformations

The primary synthetic utility of this compound lies in the transformation of its nitro group. The reduction of the nitro group to an amine is a fundamental step that opens up a plethora of possibilities for further molecular elaboration.[1][2]

Reduction to 4-Fluoro-3-aminotoluene

The conversion of this compound to 4-fluoro-3-aminotoluene is a crucial initial step in many synthetic pathways. This transformation is typically achieved through catalytic hydrogenation or using chemical reductants.[2]

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol describes the reduction of this compound to 4-fluoro-3-aminotoluene using palladium on carbon (Pd/C) as a catalyst.

Materials:

-

This compound

-

Ethanol

-

5% Palladium on Carbon (Pd/C)

-

Hydrogen gas

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 100g of this compound in 500 cm³ of ethanol.

-

Carefully add 1.6g of 5% palladium on carbon to the solution.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully filter the mixture to remove the palladium on carbon catalyst.

-

Wash the catalyst with a small amount of ethanol to ensure complete recovery of the product.

-

Combine the filtrate and the washings.

-

Remove the ethanol from the filtrate by distillation under reduced pressure using a rotary evaporator.

-

The remaining oil is distilled under reduced pressure to yield purified 2-fluoro-4-methylaniline (4-fluoro-3-aminotoluene).[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 100 g of 2-fluoro-4-methylnitrobenzene | [3] |

| Product | 73.5 g of 2-fluoro-4-methylaniline | [3] |

| Boiling Point | 71°C / 10mmHg | [3] |

Workflow for the Reduction of this compound

Caption: Workflow for the catalytic hydrogenation of this compound.

Application in the Synthesis of Linezolid

Linezolid is an important oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. This compound is a key starting material in some synthetic routes to Linezolid, primarily through its conversion to the intermediate 3-fluoro-4-morpholinoaniline.

Synthesis of 3-Fluoro-4-morpholinoaniline

This intermediate is crucial for the synthesis of Linezolid. One common route involves the nucleophilic aromatic substitution of a fluorine atom on a difluoronitrobenzene derivative with morpholine, followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline

This protocol outlines a two-step synthesis of 3-fluoro-4-morpholinoaniline starting from 3,4-difluoronitrobenzene.

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

Materials:

-

3,4-Difluoronitrobenzene

-

Morpholine

-

Organic solvent (e.g., acetonitrile)

Procedure:

-

In a reaction flask, dissolve 3,4-difluoronitrobenzene in an appropriate organic solvent like acetonitrile.

-

Add morpholine to the solution.

-

Reflux the reaction mixture.

-

Monitor the reaction for completion.

-

After completion, cool the reaction mixture and isolate the product, 4-(2-fluoro-4-nitrophenyl)morpholine.